LG100268

Nuclear Receptor Pharmacology Binding Affinity Selectivity Profiling

LG100268 is a potent, orally active rexinoid with >1000-fold RXR selectivity over RAR (Ki: 3.4–9.2 nM for α, β, γ subtypes). Unlike pan-agonists, its exclusive RXR activation eliminates RAR-mediated confounding — the definitive tool for RXR/PPARγ, RXR/LXR & RXR/VDR heterodimer studies. Validated in A/J mouse lung cancer model (50% tumor reduction; superior to erlotinib), it is the established chemoprevention benchmark. Its distinct hepatomegaly profile enables targeted RXR-specific DILI research. Not interchangeable with bexarotene or LG100754.

Molecular Formula C24H29NO2
Molecular Weight 363.5 g/mol
CAS No. 153559-76-3
Cat. No. B1675207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLG100268
CAS153559-76-3
Synonyms6-(1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-yl)cyclopropyl)nicotinic acid
LG 100268
LG-100268
LG100268
Molecular FormulaC24H29NO2
Molecular Weight363.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C3(CC3)C4=NC=C(C=C4)C(=O)O)C(CCC2(C)C)(C)C
InChIInChI=1S/C24H29NO2/c1-15-12-18-19(23(4,5)9-8-22(18,2)3)13-17(15)24(10-11-24)20-7-6-16(14-25-20)21(26)27/h6-7,12-14H,8-11H2,1-5H3,(H,26,27)
InChIKeySLXTWXQUEZSSTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





LG100268 (CAS 153559-76-3): Potent and Selective RXR Agonist for Scientific Research and Procurement


LG100268 (LG268) is a synthetic, orally active retinoid X receptor (RXR)-selective agonist belonging to the rexinoid class of compounds [1]. It exhibits high binding affinity for RXR-α, RXR-β, and RXR-γ subtypes (Ki values of 3.4 nM, 6.2 nM, and 9.2 nM, respectively) and demonstrates >1000-fold selectivity for RXR over retinoic acid receptors (RARs) . LG100268 is widely utilized as a pharmacological tool to dissect RXR-mediated signaling pathways and as a reference compound in cancer chemoprevention and metabolic disease research [2].

Why Generic Substitution of LG100268 with Other RXR Agonists Fails: A Comparative Analysis


While multiple RXR agonists exist, LG100268 exhibits a distinct pharmacological profile that precludes simple interchangeability. Direct comparative studies reveal that LG100268 demonstrates a unique combination of high potency, selective heterodimer activation, and a specific side-effect signature that differs significantly from other rexinoids such as bexarotene (LGD1069) or LG100754 [1]. For instance, LG100268 is more promiscuous in activating multiple RXR heterodimers compared to LG100754, which exhibits greater heterodimer selectivity [2]. Furthermore, LG100268 shows weaker growth suppression in certain breast cancer cell lines compared to LGD1069 [3], and induces a distinct metabolic profile in vivo, characterized by pronounced hepatomegaly and less effective triglyceride lowering compared to PPARγ agonists [4]. These documented quantitative differences in potency, selectivity, in vivo efficacy, and toxicity underscore that LG100268 cannot be assumed to be functionally equivalent to other RXR ligands; its selection must be based on the specific experimental requirements of the intended research application.

LG100268 Product-Specific Quantitative Evidence Guide: Comparative Data for Informed Selection


Superior RXR Binding Affinity and Isoform Selectivity of LG100268

LG100268 demonstrates high-affinity binding to all three RXR isoforms, with Ki values of 3.4 nM for RXR-α, 6.2 nM for RXR-β, and 9.2 nM for RXR-γ . Critically, it exhibits >1000-fold selectivity for RXR over RAR, as indicated by a Kd >10,000 nM for RARs . This is in contrast to the natural pan-agonist 9-cis-retinoic acid, which activates both RAR and RXR with comparable potency [1].

Nuclear Receptor Pharmacology Binding Affinity Selectivity Profiling

Differential In Vivo Efficacy: LG100268 Demonstrates Superior Chemoprevention in Lung Cancer Models

In a vinyl carbamate-induced mouse lung carcinogenesis model, LG100268 significantly reduced average tumor burden (ATB) by 50% compared to controls when administered in diet [1]. In a separate study, the combination of LG100268 with CDDO-ethyl amide reduced ATB by 93% [1]. Notably, LG100268 was more effective than erlotinib, an approved EGFR inhibitor, in this preventative model, as erlotinib showed less efficacy in reducing tumor number and severity [2].

Cancer Chemoprevention Lung Cancer In Vivo Efficacy

Distinct In Vivo Side-Effect Profile: LG100268 Induces Hepatomegaly and Modulates Lipid Metabolism Differently from PPARγ Agonists

In diabetic db/db mice, LG100268 treatment resulted in a distinct metabolic and hepatic profile compared to the PPARγ agonist BRL49653. While both agonists similarly reduced serum glucose and fibrinogen, LG100268 was less effective at lowering serum triglycerides and non-esterified fatty acids [1]. Notably, LG100268 caused a more pronounced hepatomegaly, as evidenced by increased liver mass, hepatic fat accumulation, and peroxisomal number relative to the PPARγ agonist [1].

Metabolic Disease Toxicology Side-Effect Profiling

Promiscuous RXR Heterodimer Activation by LG100268 Contrasts with Selective Modulators

LG100268 is characterized as a promiscuous RXR agonist that activates multiple RXR heterodimers, including RXR:PPARγ and RXR:LXR [1]. This contrasts with the more selective RXR modulator LG100754, which exhibits greater heterodimer selectivity and functions primarily as an RXR:PPARγ agonist [1]. This difference in heterodimer activation profile is critical for understanding the pleiotropic effects of LG100268 in vivo.

Nuclear Receptor Crosstalk Heterodimer Selectivity Transcriptional Regulation

Comparative Gene Expression Profiling Reveals Distinct Transcriptional Programs Induced by LG100268 vs. LGD1069

In MDA-MB-231 breast cancer cells, treatment with 10 µM LG100268 for 12 hours resulted in the upregulation of 116 genes and downregulation of 431 genes (fold change >2) [1]. In contrast, the rexinoid LGD1069 (bexarotene) at the same concentration and time point induced upregulation of 333 genes and downregulation of 319 genes [1]. This quantitative difference in gene expression profiles underscores that LG100268 and LGD1069 elicit distinct transcriptional programs, despite both being RXR agonists.

Transcriptomics Gene Regulation Breast Cancer

Optimal Research and Industrial Application Scenarios for LG100268 Based on Comparative Evidence


Dissection of RXR-Specific Signaling Pathways in Nuclear Receptor Crosstalk Studies

Due to its >1000-fold selectivity for RXR over RAR , LG100268 is the preferred tool compound for studies requiring exclusive activation of RXR without confounding RAR-mediated effects. This is critical when investigating RXR heterodimerization partners such as PPARγ, LXR, or VDR, where the use of a pan-agonist like 9-cis-retinoic acid would activate both receptors and complicate data interpretation.

In Vivo Chemoprevention Studies in Murine Lung Cancer Models

LG100268 has been quantitatively validated as an effective chemopreventive agent in the vinyl carbamate-induced A/J mouse lung cancer model, reducing tumor burden by 50% as a single agent [1]. Its superior efficacy compared to erlotinib in this model [2] makes it a benchmark compound for evaluating novel rexinoids or combination therapies aimed at lung cancer prevention.

Investigating RXR-Mediated Metabolic Effects and Hepatotoxicity

The distinct metabolic and hepatic side-effect profile of LG100268, characterized by pronounced hepatomegaly and less effective triglyceride lowering compared to PPARγ agonists [3], makes it a valuable tool for studying RXR-specific contributions to metabolic syndrome and drug-induced liver injury. Researchers can use LG100268 to dissect the pathways linking RXR activation to hepatic steatosis and peroxisome proliferation.

Comparative Transcriptomic Analysis of Rexinoid Action in Cancer Cells

The differential gene expression signature of LG100268 compared to LGD1069 [4] provides a molecular rationale for its use in studies aimed at understanding rexinoid-specific transcriptional programs in breast cancer. This scenario is particularly relevant for researchers seeking to identify biomarkers of response or resistance to RXR-targeted therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LG100268

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.